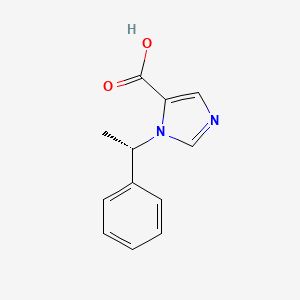

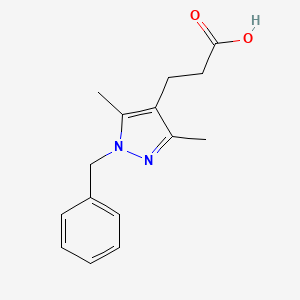

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

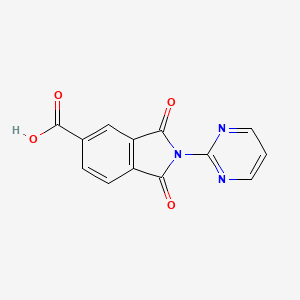

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound that features a pyrazole ring, a common pharmacophore in many biologically active molecules, attached to a propanoic acid moiety. The benzyl group adds to the structural complexity and potential for interaction with biological targets. Pyrazole derivatives have been reported to possess a variety of pharmacological activities, including antifungal, antibacterial, and anticoagulant properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a rapid synthesis of 1,3-diarylpyrazol-4-yl propanoic acids has been reported using Meldrum's acid from corresponding carboxaldehydes, which is a simple one-step process that avoids multi-step procedures and the use of expensive reagents . Another method involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonylchloride with alkyl (triphenylphosphoranylidene) acetates to yield novel alkyl substituted pyrazole derivatives . These methods highlight the versatility and adaptability of synthetic approaches to pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic and crystallographic techniques. X-ray crystallography has been used to determine the structure of related compounds, revealing details such as the presence of intermolecular hydrogen bonds that form one-dimensional infinite chains and intramolecular hydrogen bonds that consolidate the crystal structure . Additionally, computational methods like Density Functional Theory (DFT) calculations can complement experimental findings by predicting the structure, stabilities, and electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid can lead to the formation of a proton transfer derivative, showcasing the reactivity of the pyrazole moiety . Furthermore, the reactivity of pyrazole-containing compounds can be manipulated to create a variety of substituted derivatives, as demonstrated by the synthesis of 1-aryl- and 1-heteroaryl-substituted pyrazoles from (Z)-3-benzoylamino-4-dimethylamino-2-oxo-3-butene .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's photophysical properties and its ability to form complexes with metal ions . The crystal packing and solid-state structures of these compounds can be analyzed through techniques like Hirshfeld surface analysis, which provides insight into the intermolecular interactions that stabilize the crystal structure . Additionally, the spectroscopic properties can be influenced by solvent polarity and the presence of electron-donating or electron-withdrawing groups .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Methods : The compound has been synthesized using various methods. For example, a one-step synthesis using Meldrum's acid is reported, simplifying the process significantly (Reddy & Rao, 2006).

- Structural Analysis : Single-crystal X-ray analysis has been used to unambiguously determine the structure of related propanoic acid compounds, highlighting the importance of precise structural characterization in research (Kumarasinghe, Hruby, & Nichol, 2009).

Modification and Application in Polymer Science

- Polymer Modification : The compound and its derivatives have been used to modify polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using compounds including 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, enhancing their thermal stability and biological activities (Aly & El-Mohdy, 2015).

Chemical and Biological Studies

- Metal Complex Formation : Complexes with metals like palladium have been synthesized using derivatives of this compound, demonstrating potential in the field of inorganic chemistry (Guerrero et al., 2008).

- Potential Therapeutic Applications : Derivatives of this compound have been explored as potential therapeutic agents, such as in the treatment of idiopathic pulmonary fibrosis (Anderson et al., 2016).

- Cytotoxic Effects : Studies on the cytotoxic effects of cobalt(II) complexes with derivatives of this compound have been conducted, highlighting its potential in medical applications (Sobiesiak et al., 2010).

Potential for Future Research

- Exploration in Corrosion Inhibition : Theoretical studies suggest potential use in corrosion inhibition, which could open new avenues in material science (Wang et al., 2006).

- Diverse Chemical Synthesis : It has been used in diverse chemical syntheses, such as in the generation of structurally diverse libraries of compounds, demonstrating its versatility in organic synthesis (Roman, 2013).

properties

IUPAC Name |

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERVLMFEJQUIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354826 |

Source

|

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

CAS RN |

381679-93-2 |

Source

|

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)